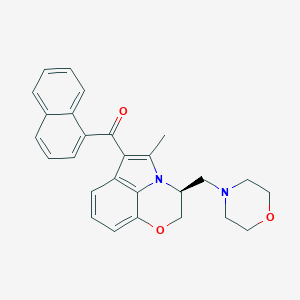
Methanone, (2,3-dihydro-5-methyl-3-(4-morpholinylmethyl)pyrrolo(1,2,3-de)-1,4-benzoxazin-6-yl)-1-naphthalenyl-, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanone, (2,3-dihydro-5-methyl-3-(4-morpholinylmethyl)pyrrolo(1,2,3-de)-1,4-benzoxazin-6-yl)-1-naphthalenyl-, (S)-, also known as JNJ-40411813, is a novel and potent small molecule inhibitor of the protein kinase B-Raf. This compound has been shown to have potential applications in cancer therapy due to its ability to inhibit the growth of tumor cells.
Applications De Recherche Scientifique
Cannabinoid Receptor Agonism
Methanone, known as WIN55212-2, is a potent cannabinoid receptor agonist. It exhibits antinociceptive activity and inhibits brain cyclooxygenase. Research indicates its metabolic pathways and potential for future receptor binding studies (Zhang et al., 2002). Additionally, WIN55212-2 has been shown to stimulate guanosine-5'-O-(3-[35S]thio)triphosphate ([35S]GTPgammaS) binding in human cannabinoid CB1 receptor-transfected cells, demonstrating its role as an agonist in this system (Landsman et al., 1997).
Neuroprotective Effects
Studies have explored the neuroprotective potential of Methanone in various models. For instance, its synthetic cannabinoid agonist R(+)-WIN 55212-2 decreased hippocampal neuronal loss after transient global cerebral ischemia and reduced infarct volume in rat models of permanent focal cerebral ischemia (Nagayama et al., 1999).
Interaction with Sensory Neurons
Methanone also affects sensory neurons. Cannabinoid agonists like WIN 55,212-2 desensitize responses to capsaicin and mustard oil in sensory neurons, with implications for understanding pain modulation (Akopian et al., 2008).
Influence on Gastric Emptying
The compound has been studied for its influence on gastrointestinal processes. It delays gastric emptying and gastrointestinal transit in rats, highlighting the role of peripheral cannabinoid CB(1) receptor mechanisms in these processes (Landi et al., 2002).
Modulation of Neuronal Activity
Methanone can modulate neuronal activity. Intravenous and intraperitoneal injections of WIN 55,212-2 increased the spontaneous firing rate of neurons in the substantia nigra pars reticulata, suggesting a role in movement regulation through the disinhibition of these neurons (Miller & Walker, 1995).
Propriétés
Numéro CAS |
131543-24-3 |
|---|---|
Nom du produit |
Methanone, (2,3-dihydro-5-methyl-3-(4-morpholinylmethyl)pyrrolo(1,2,3-de)-1,4-benzoxazin-6-yl)-1-naphthalenyl-, (S)- |
Formule moléculaire |
C27H26N2O3 |
Poids moléculaire |
426.5 g/mol |
Nom IUPAC |
[(11S)-2-methyl-11-(morpholin-4-ylmethyl)-9-oxa-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-3-yl]-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C27H26N2O3/c1-18-25(27(30)22-9-4-7-19-6-2-3-8-21(19)22)23-10-5-11-24-26(23)29(18)20(17-32-24)16-28-12-14-31-15-13-28/h2-11,20H,12-17H2,1H3/t20-/m0/s1 |
Clé InChI |
HQVHOQAKMCMIIM-FQEVSTJZSA-N |
SMILES isomérique |
CC1=C(C2=C3N1[C@H](COC3=CC=C2)CN4CCOCC4)C(=O)C5=CC=CC6=CC=CC=C65 |
SMILES |
CC1=C(C2=C3N1C(COC3=CC=C2)CN4CCOCC4)C(=O)C5=CC=CC6=CC=CC=C65 |
SMILES canonique |
CC1=C(C2=C3N1C(COC3=CC=C2)CN4CCOCC4)C(=O)C5=CC=CC6=CC=CC=C65 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



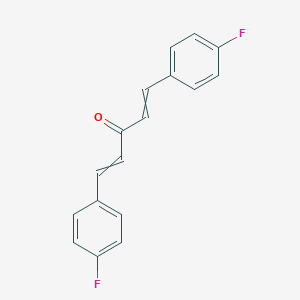
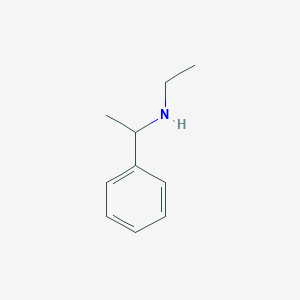
![Glycine, N-ethyl-N-[(heptadecafluorooctyl)sulfonyl]-, ethyl ester](/img/structure/B160551.png)
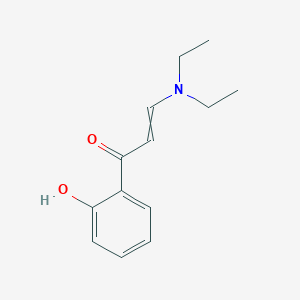
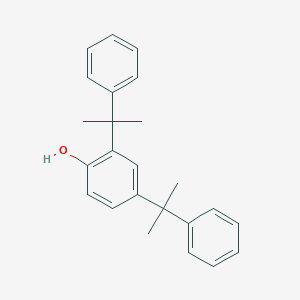
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium-3-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrogen sulfate](/img/structure/B160555.png)

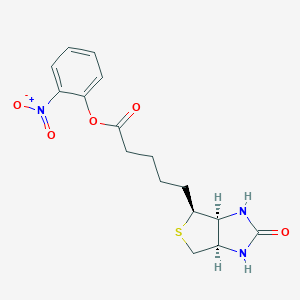
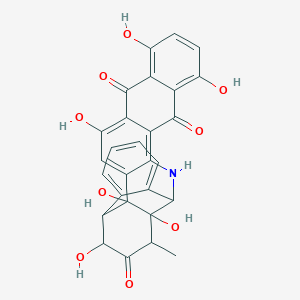
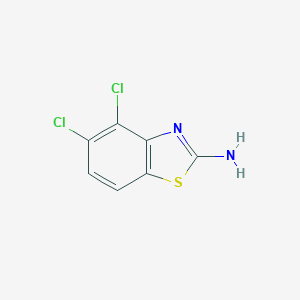
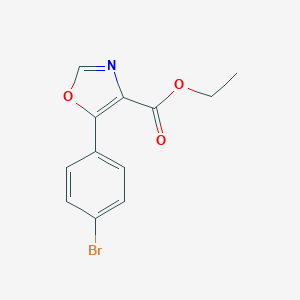
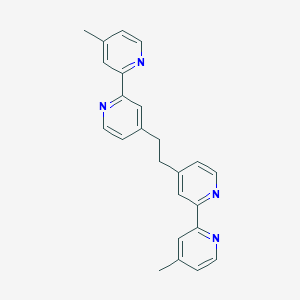
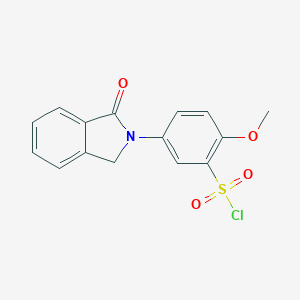
![7-Ethoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B160572.png)